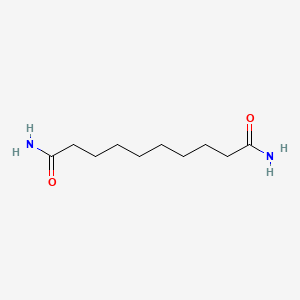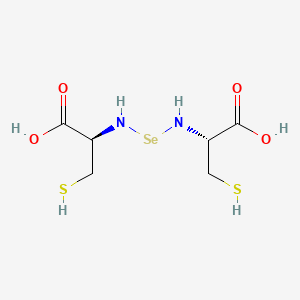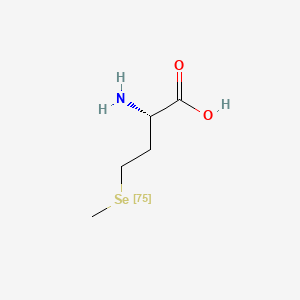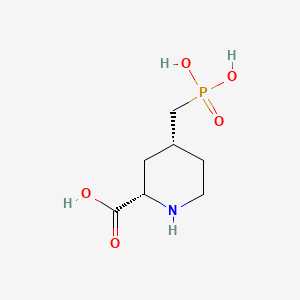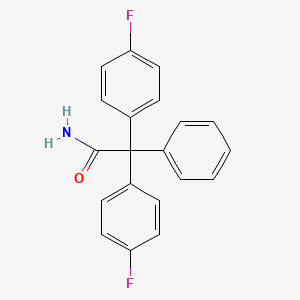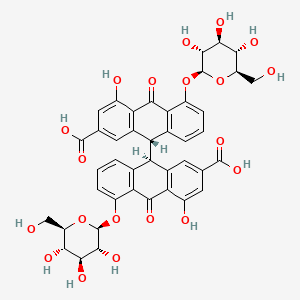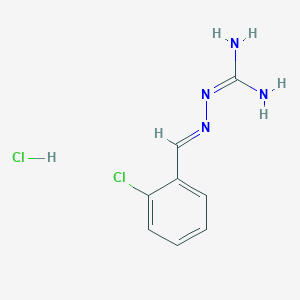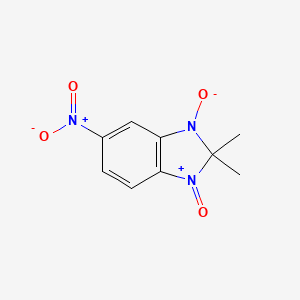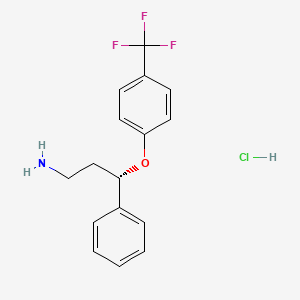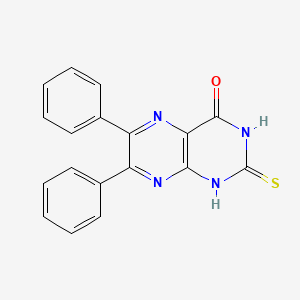
SCR7 pyrazine
Vue d'ensemble
Description
SCR7 pyrazine is a compound with the empirical formula C18H12N4OS . It is an inhibitor of DNA ligase IV, a critical enzyme in the non-homologous end joining (NHEJ) pathway of DNA repair . SCR7 pyrazine has been used as a modulator of NHEJ to study its effect on CRISPR/Cas9-mediated editing . It has been shown to enhance the efficiency of CRISPR genome editing .
Synthesis Analysis
The synthesis of SCR7 pyrazine involves various synthetic routes including cyclization, ring annulation, cycloaddition, and direct C-H arylation . The compound is a product of spontaneous cyclization of SCR7 .Molecular Structure Analysis
SCR7 pyrazine has a molecular weight of 332.38 g/mol . Its structure includes a pyrazine ring fused with a pyrrole ring . The oxidized form of SCR7, known as SCR7-pyrazine, possesses a different molecular formula, molecular weight, and structure .Chemical Reactions Analysis
SCR7 pyrazine is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring . It has been found to exhibit a wide range of biological activities related to its pyrazine scaffold .Physical And Chemical Properties Analysis
SCR7 pyrazine is a faintly yellow to dark yellow powder . It is soluble in DMSO at a concentration of 10 mg/mL . It has a molecular weight of 332.4 g/mol and a complexity of 487 .Applications De Recherche Scientifique
Inhibitor of DNA Ligase IV
SCR7 pyrazine is known to be an inhibitor of DNA ligase IV . This enzyme plays a crucial role in the process of non-homologous end joining (NHEJ), a pathway that repairs double-strand breaks in DNA .
Modulator of Non-Homologous End Joining (NHEJ)
SCR7 pyrazine has been used as a modulator of NHEJ . By inhibiting DNA ligase IV, it disrupts the NHEJ pathway, which can have various implications in genetic research and cancer treatment .
Enhancer of CRISPR Genome Editing Efficiency
One of the significant applications of SCR7 pyrazine is its role in enhancing the efficiency of CRISPR genome editing . By blocking the NHEJ pathway, it increases the likelihood of homology-directed repair (HDR), thereby improving the precision of CRISPR-Cas9 genome editing .
Cancer Therapeutic Agent
SCR7 pyrazine has been studied as a potential anticancer molecule . It blocks the NHEJ pathway by targeting Ligase IV, which can lead to the accumulation of DNA double-strand breaks, resulting in cell death . This property makes it a potent agent for cancer therapy .
Enhancer of Radiation Therapy
In addition to its direct anticancer effects, SCR7 pyrazine is also reported to enhance the cytotoxic effects of radiation in in vivo mouse models . This suggests its potential use in combination with radiation therapy for more effective cancer treatment .
Biochemical Studies
SCR7 pyrazine has been used for biochemical studies like chromosomal territory resetting and in understanding the role of repair proteins in cell cycle phases .
Mécanisme D'action
Target of Action
SCR7 pyrazine is a specific inhibitor of DNA Ligase IV . DNA Ligase IV is a key enzyme involved in the process of DNA repair, specifically in the non-homologous end joining (NHEJ) pathway .
Mode of Action
SCR7 pyrazine interacts with DNA Ligase IV and inhibits its function, thereby blocking the NHEJ pathway . This inhibition disrupts the normal process of DNA repair, leading to an accumulation of DNA double-strand breaks .
Biochemical Pathways
The primary biochemical pathway affected by SCR7 pyrazine is the NHEJ pathway . By inhibiting DNA Ligase IV, SCR7 pyrazine prevents the joining of non-homologous ends of DNA during the repair process . This leads to an increase in DNA double-strand breaks, which can result in genomic instability and cell death .
Pharmacokinetics
It is known that the compound can be effectively delivered to cells
Result of Action
The inhibition of the NHEJ pathway by SCR7 pyrazine leads to an increase in DNA double-strand breaks . This can result in genomic instability and induce cell apoptosis . Additionally, SCR7 pyrazine has been shown to enhance the efficiency of CRISPR-Cas9-mediated homology-directed repair (HDR), making it a useful tool in genome editing applications .
Action Environment
The effect of SCR7 pyrazine on the efficiency and targeting precision of CRISPR applications has been shown to be cell type specific and context dependent . This suggests that the action, efficacy, and stability of SCR7 pyrazine can be influenced by various environmental factors, including the specific type of cells it is used in and the overall cellular context .
Safety and Hazards
Propriétés
IUPAC Name |
6,7-diphenyl-2-sulfanylidene-1H-pteridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N4OS/c23-17-15-16(21-18(24)22-17)20-14(12-9-5-2-6-10-12)13(19-15)11-7-3-1-4-8-11/h1-10H,(H2,20,21,22,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSRTWXVBHGOUBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(NC(=S)NC3=O)N=C2C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90443563 | |
| Record name | Oprea1_571617 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90443563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
SCR7 pyrazine | |
CAS RN |
14892-97-8 | |
| Record name | Oprea1_571617 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90443563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



